molecular formula C12H18O2 B8740741 2,4-Dipropylresorcinol CAS No. 355387-54-1

2,4-Dipropylresorcinol

Cat. No.: B8740741
CAS No.: 355387-54-1
M. Wt: 194.27 g/mol
InChI Key: JJWMIFAPVZNHOT-UHFFFAOYSA-N
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Description

2,4-Dipropylresorcinol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

355387-54-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2,4-dipropylbenzene-1,3-diol

InChI

InChI=1S/C12H18O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h7-8,13-14H,3-6H2,1-2H3

InChI Key

JJWMIFAPVZNHOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C=C1)O)CCC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product 2,6-bis-allylresorcinol (33.5 gm) was dissolved in methanol and hydrogenated under H2 Pressure (initial pressure 45 psig) over 10% Pd on carbon (300 mg). The reaction mixture was filtered through celite and reduced i. vac. The crude oil was flushed through a short SiO2 gel column eluting with ethyl ether. The resulting oil was purified by crystallization from hexanes:ether.
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33.5 g
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300 mg
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Synthesis routes and methods II

Procedure details

The crude solid trifluoroacetophenone from Step 1 (11.54 kg) is dissolved in 48 L of ethanol and is charged into a 100 L round-bottom flask. Water (8L) is then added. Hydroxylamine hydrochloride (NH2OH.HCl, 11.05 kg) is added to the stirred mixture, followed by the addition of NaHCO3 (13.36 kg). The heterogeneous solution is stirred at 60° C. overnight. The reaction is complete within 24 hours by LC assay. Work-up consists of the addition of 40L of water and 25L of toluene, followed by transfer to an extractor. The flask is rinsed with an additional 25L of toluene, which is also transferred to the extractor. The layers are separated, and the organic layer is extracted with one washing of 60L of 1N NaOH. The layers are separated, and the NaOH layer is neutralized with 12N HCL to pH=6.1. The aqueous layer is then extracted with 60L of toluene. The layers are separated and the aqueous layer is extracted a second time with toluene. The combined organic layers are washed with 4L of water. The organic layer is concentrated to a crude solid which can be used in the next step without further purification. Alternatively, the product can be crystallized from a toluene/heptane mixture. The product is predominantly the E oxime (shown in the equation above) rather than the Z oxime and is obtained in 85% yield from 2,4-dipropylresorcinol.
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11.54 kg
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48 L
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11.05 kg
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13.36 kg
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40L
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0 (± 1) mol
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25L
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